molecular formula C12H23NO3 B2565674 tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate CAS No. 1420876-48-7

tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate

Cat. No.: B2565674
CAS No.: 1420876-48-7
M. Wt: 229.32
InChI Key: LAAWJBZTSKAZNN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1420876-48-7 . It has a molecular weight of 229.32 . The IUPAC name for this compound is tert-butyl 4-hydroxy-3,5-dimethyl-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO3/c1-8-6-13 (7-9 (2)10 (8)14)11 (15)16-12 (3,4)5/h8-10,14H,6-7H2,1-5H3 .

Scientific Research Applications

Stereoselective Synthesis

One significant application involves the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles . Researchers have developed methods for the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which upon further processing, yield stereochemically homogeneous N-unsubstituted fused bicyclic systems. This process emphasizes the compound's role in creating stereoselectively defined structures, important for developing pharmaceuticals with specific biological activities (Moskalenko & Boev, 2014).

Intermediate for Jak3 Inhibitor Synthesis

Another application showcases its use as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors , such as CP-690550. An efficient synthesis method for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate has been proposed, highlighting the compound's utility in the synthesis pathway of therapeutically relevant molecules (Chen Xin-zhi, 2011).

Synthesis of Substituted Derivatives

The compound also serves as a precursor for the synthesis of substituted derivatives . Research indicates the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates from its derivatives, showcasing its versatility in producing variously substituted piperidines, which are valuable scaffolds in medicinal chemistry (Boev et al., 2015).

Crystal Structure and Molecular Packing

X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal insights into its crystal structure and molecular packing , driven by strong O-H...O=C hydrogen bonds. This research offers valuable information on the structural aspects of similar compounds, which can influence their reactivity and interaction with biological targets (Didierjean et al., 2004).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,5-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAWJBZTSKAZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1O)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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